Linusitamarin

Description

Historical Context of Linusitamarin Discovery and Early Characterization

This compound was first isolated and reported in 1993 by a research team led by Luyengi et al. researchgate.netmedkoo.comnih.govtandfonline.comscispace.comupm.edu.my. The compound was obtained from the defatted meal of flaxseed, Linum usitatissimum researchgate.netmedkoo.comnih.govtandfonline.comupm.edu.my. Following its isolation, the structure of this compound was determined through spectroscopic analysis researchgate.netnih.gov. Early characterization identified it as a novel phenylpropanoid glucoside researchgate.netmedkoo.comnih.govtandfonline.comupm.edu.my.

However, some subsequent research has suggested a potential misinterpretation in the initial structural assignment concerning the substitution pattern at the 3 and 5 positions of the aromatic ring, proposing it might be a ferulic acid glucoside (specifically, methyl 3-β-D-glucopyranosyl-4-methoxycinnamate) slu.seslu.se. This highlights an area of ongoing scientific discussion regarding the precise structural details of this compound.

| Key Event | Year | Researchers/Context |

| First Isolation and Report | 1993 | Luyengi et al. from defatted flaxseed meal researchgate.netmedkoo.comnih.govtandfonline.comscispace.comupm.edu.my |

| Structural Determination | 1993 | By spectroscopic analysis researchgate.netnih.gov |

| Proposed Alternative Structure | 2000 | Westcott and Muir slu.seslu.se |

Chemical Classification of this compound within Natural Products

Chemically, this compound is classified as a phenylpropanoid glucoside researchgate.netmedkoo.comnih.govtandfonline.comupm.edu.my. Phenylpropanoids are a diverse class of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine. They are characterized by a C6-C3 carbon skeleton, consisting of a phenyl group and a three-carbon chain. As a glucoside, this compound features a glucose molecule attached to the phenylpropanoid structure nih.govchemicalbook.com.

Some sources also broadly categorize this compound under the umbrella of phenolic compounds, which are plant compounds containing hydroxyl groups on aromatic rings upm.edu.myslu.seslu.se. Additionally, this compound has been described as a naturally occurring compound found in flaxseed that belongs to the class of phytoestrogens ontosight.ai. Phytoestrogens are plant-derived compounds that can exert estrogen-like effects in the body. PubChem lists this compound as a glycoside nih.govchemicalbook.com.

The chemical structure of this compound includes a glucopyranosyl group linked to a methoxyphenyl ring, which is further connected to a methyl ester of acrylic acid ontosight.ai. This complex structure is considered to contribute to its biological activities ontosight.ai. This compound is also noted as a hydrophobic compound, a property that influences its solubility and bioavailability ontosight.ai.

Botanical Sources and Distribution of this compound

Research indicates that the primary source of this compound is the flax plant, Linum usitatissimum.

Multiple studies confirm the isolation of this compound from the seeds of Linum usitatissimum, commonly known as flaxseed or linseed researchgate.netmedkoo.comnih.govtandfonline.comupm.edu.my. Specifically, it has been isolated from the defatted meal of flaxseed researchgate.netmedkoo.comnih.govtandfonline.comupm.edu.my. Flaxseed is widely recognized as a rich source of various phytochemicals, including lignans (B1203133) and phenolic acids tandfonline.comupm.edu.myslu.seslu.se. This compound is considered one of the phenylpropanoid glucosides present in flaxseed upm.edu.my.

Based on the available search results, the primary and consistently reported botanical source for this compound is Linum usitatissimum researchgate.netmedkoo.comnih.govtandfonline.comupm.edu.mynih.govchemicalbook.comontosight.aiknapsackfamily.com. While some literature discusses the presence of other glycosides, such as cyanogenic glycosides like linamarin (B1675462) and lotaustralin, in Linum usitatissimum and other plant species wikipedia.orgnih.govmdpi.cominchem.orgfoodstandards.gov.aunih.govmpi.govt.nz, the provided information does not explicitly report the presence of this compound in botanical sources other than flaxseed.

Structure

2D Structure

3D Structure

Properties

CAS No. |

152574-10-2 |

|---|---|

Molecular Formula |

C17H22O9 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

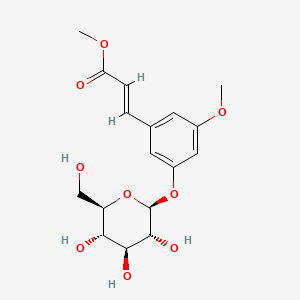

methyl (E)-3-[3-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate |

InChI |

InChI=1S/C17H22O9/c1-23-10-5-9(3-4-13(19)24-2)6-11(7-10)25-17-16(22)15(21)14(20)12(8-18)26-17/h3-7,12,14-18,20-22H,8H2,1-2H3/b4-3+/t12-,14-,15+,16-,17-/m1/s1 |

InChI Key |

USFDIQKRDRIDPN-CTYIEIGBSA-N |

SMILES |

COC1=CC(=CC(=C1)C=CC(=O)OC)OC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC(=O)OC)OC2C(C(C(C(O2)CO)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Linusitamarin; |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization of Linusitamarin

Methodologies for Initial Structural Assignment and Subsequent Re-evaluation

The initial structural assignment of Linusitamarin was primarily achieved through comprehensive spectroscopic analysis. eragene.comflybase.orgwmcloud.orguni.lu Researchers isolated the compound from flaxseed and subjected it to various analytical techniques to determine its molecular formula and connectivity. The original report describing this compound as a novel compound was published in 1993 by Luyengi and colleagues. eragene.comflybase.orgwmcloud.orguni.luwikipedia.orgwikipedia.orgnih.govuni.luctdbase.orguni.lunih.govnih.gov

Based on the available literature, the initial structural assignment relied heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), complemented by other spectroscopic methods. eragene.comwikipedia.orgnih.gov These techniques provided crucial data regarding the compound's functional groups, the arrangement of atoms, and its molecular weight.

While the outline includes "subsequent re-evaluation," the primary scientific literature identified focuses on the initial discovery and characterization of this compound in 1993. There is no prominent evidence in the consulted sources detailing a significant later re-evaluation or revision of the established structure of this compound itself, unlike the re-isolation and characterization efforts sometimes undertaken for other flaxseed constituents like secoisolariciresinol (B192356) diglucoside (SDG). wikipedia.orgctdbase.orgsigmaaldrich.com The structure determined in the initial study appears to have been accepted in subsequent research referencing this compound.

Advanced Spectroscopic Techniques in this compound Structure Determination

The structural determination of this compound involved the application of advanced spectroscopic techniques common in natural product chemistry. Key among these were Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). eragene.comwikipedia.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy were essential for elucidating the structure of this compound. These techniques provide detailed information about the hydrogen and carbon atoms within the molecule, including their chemical environments and connectivity. Analysis of chemical shifts, splitting patterns in ¹H NMR, and correlations in two-dimensional NMR experiments (such as COSY, HSQC, and HMBC, although specific details for this compound's 2D NMR are primarily found in the original publication) allowed researchers to piece together the carbon framework and the positions of substituents, including the glucoside moiety. wikipedia.orgnih.gov

Mass Spectrometry (MS): Mass spectrometry provided the molecular weight and formula of this compound. wikipedia.orgwikipedia.org Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Electron Impact Mass Spectrometry (EIMS) were utilized in the initial studies to determine the molecular ion peak and fragmentation pattern, which helped confirm the proposed structure and molecular formula (C₁₇H₂₂O₉). wikipedia.orgwikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy was also employed, providing information about the chromophores present in the molecule, consistent with its phenylpropanoid nature. eragene.comnih.gov

Table 1 summarizes the key spectroscopic data types used in the structural determination of this compound.

| Spectroscopic Technique | Information Provided |

| ¹H NMR | Proton environments and coupling |

| ¹³C NMR | Carbon environments |

| 2D NMR (e.g., COSY, HSQC, HMBC) | Proton-proton and proton-carbon connectivity |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern |

| UV-Vis Spectroscopy | Presence of chromophores |

Biosynthesis and Metabolic Pathways of Linusitamarin

Linusitamarin Integration within the Plant Phenylpropanoid Pathway

This compound is an aliphatic cyanogenic glycoside, meaning its biosynthesis originates from an aliphatic amino acid, specifically L-valine. This fundamentally distinguishes its metabolic origin from that of compounds produced via the phenylpropanoid pathway, which utilizes aromatic amino acids such as phenylalanine and tyrosine as its primary precursors. Consequently, the biosynthetic pathway of this compound does not represent a direct branch of the phenylpropanoid pathway.

While these pathways are distinct in their initial substrates, the concept of metabolic crosstalk between them is an area of ongoing research. This interaction is not one of direct integration but rather of potential competition for common resources or regulatory oversight. Both pathways are components of the plant's specialized metabolism, often involved in defense mechanisms. The allocation of precursor molecules and energy between these and other metabolic pathways is a tightly regulated process. For instance, aldoximes, which are intermediates in the biosynthesis of cyanogenic glycosides, have been noted to influence other metabolic pathways, including the phenylpropanoid pathway. However, a direct, functional integration of this compound synthesis within the core enzymatic sequence of the phenylpropanoid pathway has not been established.

Proposed Enzymatic Transformations and Precursors in this compound Biosynthesis

The biosynthesis of this compound is a multi-step enzymatic process that begins with the amino acid L-valine. researchgate.net The pathway involves a series of modifications catalyzed by specific enzymes to ultimately yield the final compound. The initial and rate-limiting step is the conversion of L-valine to its corresponding oxime. researchgate.net

The key enzymatic steps and the enzymes involved are summarized below:

| Step | Precursor(s) | Product(s) | Enzyme(s) | Enzyme Class |

| 1 | L-valine | (Z)-2-methylpropanal oxime | CYP79D1/CYP79D2 | Cytochrome P450 monooxygenase |

| 2 | (Z)-2-methylpropanal oxime | Acetone cyanohydrin | CYP71E7 | Cytochrome P450 monooxygenase |

| 3 | Acetone cyanohydrin, UDP-glucose | This compound | UGT85K5 (proposed) | UDP-glucosyltransferase |

The first committed step in the biosynthesis of this compound is the conversion of L-valine to an oxime, a reaction catalyzed by the cytochrome P450 enzymes CYP79D1 and CYP79D2. researchgate.netnih.gov These enzymes are multifunctional and also participate in the synthesis of lotaustralin from L-isoleucine. researchgate.net Following this, another cytochrome P450, CYP71E7, catalyzes the conversion of the oxime into a cyanohydrin. nih.govnih.gov The final step is the glucosylation of the unstable cyanohydrin, which stabilizes the molecule and forms this compound. This reaction is catalyzed by a UDP-glucosyltransferase (UGT). researchgate.net

Environmental and Genetic Factors Influencing this compound Production in Plants

The production of this compound is not static but is influenced by a variety of external and internal cues. These factors can modulate the expression of the biosynthetic genes and, consequently, the accumulation of the compound.

Environmental Factors:

Research on cassava has shown that the biosynthesis of this compound is subject to diurnal regulation. The transcript levels of the key biosynthetic genes, CYP79D1, CYP79D2, and CYP71E7, fluctuate throughout the day, with an increase during the night and a decrease following the onset of light. This suggests that light is a significant environmental regulator of this compound production. Abiotic stresses, such as high light intensity, can also impact the levels of cyanogenic glycosides. nih.govfrontiersin.org

Genetic Factors:

The genetic control of this compound synthesis is primarily at the level of the biosynthetic genes. The expression of CYP79D1 and CYP79D2 is a critical control point. nih.gov Transgenic approaches, such as RNA interference (RNAi) to suppress the expression of these genes, have successfully reduced the this compound content in plants like cassava. researchgate.net

While specific transcription factors that directly regulate the this compound biosynthetic genes have yet to be fully elucidated, research on other cyanogenic glycosides provides a model for potential regulatory mechanisms. For instance, transcription factors are known to be key regulators of secondary metabolite production in response to both developmental cues and environmental stress. Furthermore, microRNAs have been identified as potential regulators of cyanogenic glycoside pathways, adding another layer of genetic control.

A summary of the known factors influencing this compound production is presented below:

| Factor Type | Specific Factor | Effect on this compound Production |

| Environmental | Light | Diurnal regulation of biosynthetic gene expression |

| Abiotic Stress (e.g., high light) | Can influence the accumulation of cyanogenic glycosides | |

| Genetic | CYP79D1/CYP79D2 genes | Key control point; suppression reduces this compound levels |

| Transcription Factors | Implicated in the regulation of secondary metabolism | |

| microRNAs | Potential regulators of cyanogenic glycoside pathways |

Biological Activities and Mechanistic Investigations of Linusitamarin Preclinical Focus

Antioxidant Potential of Linusitamarin

This compound has been shown to exhibit antioxidant activity, which may contribute to protection against cell damage and oxidative stress ontosight.ai. The antioxidant capacity of phenolic compounds, including phenylpropanoid glucosides like this compound, is generally attributed to their redox properties, enabling them to function as reducing agents, hydrogen donors, singlet oxygen quenchers, or metal chelators researchgate.net.

In Vitro Radical Scavenging and Antioxidant Capacity Assays

Studies investigating the antioxidant potential of flaxseed extracts, which contain this compound, have employed various in vitro assays. While detailed data specifically for isolated this compound across a wide range of assays is not extensively reported in the provided information, flaxseed phenolics, including phenylpropanoid glucosides, are recognized for their ability to counteract excess free radicals and reactive oxygen species (ROS) researchgate.netupm.edu.my.

Cellular and Molecular Mechanisms of this compound's Antioxidant Action

The precise cellular and molecular mechanisms underlying this compound's antioxidant action have not been detailed in the provided search results. However, the general mechanisms for phenolic compounds involve the donation of a hydrogen atom or an electron to stabilize free radicals, thus preventing oxidative chain reactions researchgate.net. Further research is needed to elucidate the specific pathways and interactions through which this compound exerts its antioxidant effects at the cellular and molecular levels ontosight.ai.

Anti-inflammatory Properties of this compound

Some studies suggest that this compound may possess anti-inflammatory properties ontosight.ai. Inflammation is a complex biological response, and compounds that can modulate inflammatory pathways are of significant research interest.

Assessment in In Vitro Inflammation Models

Research has assessed the anti-inflammatory potential of compounds, including this compound, in in vitro models. One study involving Berberis thunbergii var. atropurpurea roots, from which this compound was isolated, reported on its ability to inhibit cyclooxygenase (COX) enzymes. This compound inhibited COX-1 by 65% and COX-2 by 43% at a concentration of 25 µg/mL researchgate.net.

Table 1: In Vitro COX Enzyme Inhibition by this compound

| Compound | Concentration (µg/mL) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

| This compound | 25 | 65 | 43 |

Note: Data extracted from a study on Berberis thunbergii var. atropurpurea roots. researchgate.net

Proposed Molecular Pathways Involved in this compound's Anti-inflammatory Effects

Based on the observed inhibition of COX enzymes, a proposed molecular pathway involved in this compound's anti-inflammatory effects is the modulation of prostaglandin (B15479496) synthesis researchgate.net. COX enzymes are key mediators in the production of prostaglandins, which are lipid compounds that play a significant role in inflammatory processes. By inhibiting COX-1 and COX-2, this compound may reduce the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects. Further research is required to fully understand the spectrum of molecular pathways influenced by this compound in inflammatory responses ontosight.ai.

Anticarcinogenic Research on this compound

This compound has been investigated for its potential role in cancer prevention, particularly in hormone-sensitive cancers such as breast and prostate cancer ontosight.ai. As a phytoestrogen, this compound belongs to a class of compounds that have been studied for their potential to influence hormone metabolism and potentially reduce the incidence of certain cancers slu.seslu.se. The broader research on flaxseed, a source of this compound, has indicated anticarcinogenic activity, often attributed to its rich content of lignans (B1203133) like secoisolariciresinol (B192356) diglucoside (SDG) researchgate.netslu.se. While this compound is present in flaxseed upm.edu.my, specific detailed research findings focusing solely on the anticarcinogenic mechanisms of isolated this compound are not extensively available in the provided information. Further research is needed to fully understand the specific contributions and mechanisms of this compound in anticarcinogenic processes ontosight.ai.

Modulation of Cellular Processes by this compound Related to Cancer Prevention

Beyond direct effects on proliferation, research explores how this compound might modulate cellular processes relevant to cancer prevention. Based on the known activities of related flaxseed compounds and phytoestrogens, potential mechanisms could involve influencing cell cycle progression, inducing apoptosis, modulating angiogenesis, or exerting antioxidant and anti-inflammatory effects. ontosight.airesearchgate.netslu.semdpi.comresearchgate.net

Studies might investigate the impact of this compound on key cell cycle regulatory proteins (e.g., cyclins, cyclin-dependent kinases) or pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2, caspases) in cancer cell lines. tandfonline.com Investigations into its antioxidant capacity could involve assays measuring free radical scavenging activity or the modulation of oxidative stress markers. ontosight.aiscispace.com Given its phytoestrogenic nature, this compound's influence on hormone receptor signaling pathways, particularly in hormone-sensitive cancers, is a critical area of investigation. ontosight.aislu.seamazonaws.comslu.se

Detailed research findings in this area would involve Western blotting, RT-PCR, or flow cytometry experiments to quantify changes in protein or gene expression and cellular events following this compound exposure. For example, a study might show that treatment with this compound leads to an increase in the ratio of Bax to Bcl-2 proteins, suggesting a pro-apoptotic effect.

Antimicrobial and Antifungal Activity of this compound

Flaxseed extracts and various components have demonstrated antimicrobial and antifungal properties. researchgate.netmdpi.comscispace.commdpi.comtheses.frresearchgate.netijpsjournal.comnih.gov As a phenylpropanoid glucoside found in flaxseed, this compound's potential contribution to these activities is an area of preclinical study. mdpi.comresearchgate.net

Interactions with Microbial Cellular Structures and Functions

Mechanistic investigations aim to understand how this compound exerts its potential antimicrobial or antifungal effects. This could involve studying its interactions with microbial cell walls or membranes, its ability to inhibit essential enzymes, or its influence on microbial metabolic pathways. mdpi.comijpsjournal.com For instance, some plant-derived antimicrobial compounds are known to disrupt cell membrane integrity or inhibit protein synthesis in microorganisms. mdpi.com

Research techniques in this area might include microscopy to observe changes in microbial morphology, enzyme assays to test for inhibition of key microbial enzymes, or experiments assessing membrane permeability. Findings could potentially reveal that this compound affects the structural integrity of fungal cell walls or bacterial cell membranes, leading to leakage of intracellular contents and cell death.

Phytoestrogenic Research on this compound

This compound is recognized as a phytoestrogen, a class of plant compounds that can exhibit estrogen-like activity in the body. ontosight.aidrugs.com Research in this area focuses on its interaction with estrogen receptors and its potential to modulate estrogenic signaling.

Hypolipidemic Investigations Related to this compound's Presence in Flaxseed Extracts

This compound is a phenylpropane derivative and a glucoside that has been identified as a constituent of Linum usitatissimum (flaxseed) nih.goviamj.indrugs.comresearchgate.netbiomedjournal.com. Flaxseed and its extracts have been the subject of numerous preclinical investigations exploring their potential hypolipidemic effects iamj.indrugs.comresearchgate.netbiomedjournal.comiamj.inscispace.comresearchgate.netcambridge.orgresearchgate.netcambridge.orgipinnovative.com. While these studies often attribute the observed lipid-lowering properties to various components within flaxseed, including omega-3 fatty acids (such as alpha-linolenic acid), lignans (like secoisolariciresinol diglucoside), and other phenolic compounds, the presence of this compound is also noted iamj.indrugs.comresearchgate.netbiomedjournal.comiamj.in. Research into the specific contribution and mechanistic actions of isolated this compound to these hypolipidemic effects is an area of ongoing investigation.

In Vitro Effects on Lipid Metabolism and Cholesterol Homeostasis

In vitro studies investigating the effects of flaxseed extracts on lipid metabolism and cholesterol homeostasis have demonstrated promising results, although specific data pertaining solely to isolated this compound is limited in the available literature. Studies utilizing methanolic extracts from flax seeds have shown significant anti-cholesterol activity in vitro scispace.comresearchgate.net. For instance, a study evaluating the anti-cholesterol activity of methanolic flaxseed extracts using a cholesterol enzymatic endpoint method reported substantial inhibitory activity scispace.comresearchgate.net.

In this study, increasing anti-cholesterol activity by flaxseeds was observed over time, with a maximum inhibition of 93.04% found after 20 minutes of incubation scispace.comresearchgate.net. This activity was comparable to that of the anti-hyperlipidemic drug simvastatin, which showed 95.1% inhibition under the same conditions scispace.comresearchgate.net.

The following table summarizes representative in vitro anti-cholesterol activity data from a flaxseed extract study:

| Substance | Incubation Time (min) | Cholesterol Inhibition (%) |

| Flaxseed Extract | 20 | 93.04 |

| Simvastatin (Control) | 20 | 95.1 |

| Flaxseed Extract | End of Incubation | 89.3 |

| Simvastatin (Control) | End of Incubation | 94.1 |

These findings suggest that components within flaxseed extracts, including compounds like this compound, contribute to the modulation of cholesterol levels in an in vitro setting scispace.comresearchgate.net. While these studies highlight the potential of flaxseed extracts, further research is needed to isolate and specifically evaluate the in vitro effects of this compound on various aspects of lipid metabolism and cholesterol homeostasis, such as cholesterol synthesis, uptake, and efflux, as well as triglyceride accumulation in relevant cell lines.

Biochemical Pathway Interventions Linked to Hypolipidemic Action

The hypolipidemic effects observed with flaxseed extracts in preclinical studies are likely mediated through interventions in various biochemical pathways involved in lipid metabolism. While direct evidence detailing how isolated this compound specifically modulates these pathways is scarce, insights can be drawn from studies on flaxseed components and general lipid metabolism research.

Flaxseed is known to contain lignans, particularly secoisolariciresinol diglucoside (SDG), which have been shown to influence lipid homeostasis in animal models cambridge.orgcambridge.org. Studies on other compounds with hypolipidemic activity have implicated pathways such as the AMP-activated protein kinase (AMPK) pathway and the sterol regulatory element-binding protein 1c (SREBP1c)/fatty acid synthase (FAS)/acetyl-CoA carboxylase (ACC) pathway in regulating lipid metabolism sciopen.comresearchgate.netnih.gov. Activation of AMPK, for instance, can promote fatty acid oxidation and inhibit fatty acid synthesis sciopen.comresearchgate.netmdpi.com. SREBP1c is a key transcription factor that regulates the expression of genes involved in fatty acid and cholesterol synthesis researchgate.netjmb.or.kr.

Given that this compound is a phenylpropane derivative and a glucoside found in flaxseed nih.goviamj.indrugs.comresearchgate.netbiomedjournal.com, it is plausible that it may interact with or influence some of these pathways. However, the precise mechanisms by which this compound, independent of other flaxseed constituents, might affect enzymes or transcription factors involved in lipid synthesis, breakdown, or transport require dedicated investigation. Research on other plant-derived compounds with similar structural characteristics could potentially offer clues, but direct experimental evidence for this compound's specific biochemical pathway interventions in the context of hypolipidemia is needed to elucidate its role fully.

Future Research Directions and Emerging Paradigms for Linusitamarin Studies

Advanced Structure-Activity Relationship Studies of Linusitamarin and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. While the basic structure of this compound has been determined, detailed SAR studies specifically focused on this compound and its potential analogs are needed. upm.edu.myresearchgate.netresearchgate.net Such studies would involve synthesizing or isolating structurally related compounds and evaluating their biological activities in a range of assays. purdue.edu Modifying specific functional groups on the this compound structure, such as the glucopyranosyl moiety, the methoxy (B1213986) group, or the cinnamate (B1238496) ester, could provide insights into the key structural features responsible for any observed bioactivity. upm.edu.mysemanticscholar.orghodoodo.com Advanced computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can complement experimental SAR studies to predict the activity of potential analogs and guide the rational design of new compounds with enhanced efficacy or specificity. researchgate.netnih.gov

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

The application of 'omics' technologies, such as metabolomics and proteomics, offers powerful tools for gaining a holistic understanding of the biological effects of natural compounds like this compound. nih.govnih.govrevespcardiol.orgmdpi.comnih.govblogspot.comwikidata.org Metabolomics can be used to profile the metabolic changes in biological systems (e.g., cells, tissues, or organisms) upon exposure to this compound, revealing affected metabolic pathways and potential biomarkers of its activity. mdpi.comwikidata.orgphysionet.org Proteomics can provide insights into the proteins that interact with this compound or whose expression levels are altered by its presence, helping to elucidate its molecular targets and mechanisms of action. nih.govrevespcardiol.orgmdpi.comnih.govblogspot.com Integrating data from both metabolomics and proteomics studies can provide a more comprehensive picture of the complex biological responses to this compound, moving beyond the study of single molecules or pathways. nih.gov While this compound has been detected in metabolomic studies of plant tissues physionet.org, dedicated omics research investigating its specific impact on biological systems is a critical future direction.

Bioengineering and Metabolic Engineering Approaches for Enhanced this compound Production

Flaxseed is the primary natural source of this compound. upm.edu.myresearchgate.netresearchgate.netresearchgate.netresearchgate.net However, the concentration of specific compounds in plants can be influenced by various factors, including genetics, environmental conditions, and extraction methods. nih.gov Bioengineering and metabolic engineering approaches offer potential strategies to enhance the sustainable production of this compound. This could involve optimizing the cultivation of Linum usitatissimum for increased this compound yield or exploring the possibility of producing this compound or its precursors in heterologous expression systems, such as microorganisms or plant cell cultures, through metabolic engineering. researchgate.netmdpi.commdpi.comnih.govmdpi.com Identifying and manipulating the genes and enzymes involved in the biosynthetic pathway of this compound would be a crucial step in applying these approaches.

Development of Novel this compound Derivatives and Analogs for Research Applications

Based on insights gained from SAR studies (Section 6.2), the rational design and synthesis of novel this compound derivatives and analogs represent a significant future research direction. These modified compounds could serve as valuable tools for further biological investigations, potentially exhibiting improved potency, selectivity, or altered pharmacokinetic properties compared to the parent compound. purdue.edunih.gov Developing fluorescently labeled or tagged this compound analogs, for instance, could facilitate studies on its cellular uptake, distribution, and molecular interactions. blogspot.com Analogs with specific structural modifications could also be designed to probe particular aspects of its mechanism of action or to act as inhibitors or activators of specific biological targets.

Addressing Remaining Knowledge Gaps in this compound's Precise Biological Roles and Mechanisms

Despite its identification as a flaxseed constituent, significant knowledge gaps remain regarding the precise biological roles and mechanisms of action of this compound. While some studies suggest potential antioxidant and anti-inflammatory properties semanticscholar.org, the specific molecular targets and signaling pathways modulated by this compound are not fully understood. Future research needs to address these gaps through targeted investigations utilizing a combination of biochemical, cell biology, and molecular biology techniques. researchgate.net Elucidating how this compound interacts with cellular components, its metabolic fate in biological systems, and its impact on specific physiological processes are essential steps toward understanding its potential health effects and paving the way for any future applications. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.